4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
4-phenyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c18-13-16-15-12(10-6-8-14-9-7-10)17(13)11-4-2-1-3-5-11/h1-5,10,14H,6-9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUUVRSPOUUDBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NNC(=O)N2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which is then cyclized with piperidine and a suitable catalyst to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding phenyl triazole carboxylic acids.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated or nitrated triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds structurally related to 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | Activity (MIC) |
|---|---|---|
| 4-Phenyl... | Staphylococcus aureus | 15.8 µM |
| 4-Phenyl... | Escherichia coli | 20.0 µM |
| Other Derivatives | Candida albicans | 10.0 µM |
| Other Derivatives | Aspergillus fumigatus | 12.5 µM |
Antifungal Properties
The triazole core is well-known for its antifungal activity. Studies have demonstrated that compounds similar to this compound can inhibit the growth of fungi such as Candida species and Aspergillus species. This activity is attributed to their ability to inhibit the enzyme lanosterol demethylase, a key player in ergosterol biosynthesis in fungal cells .
Table 2: Antifungal Activity of Triazole Compounds
| Compound | Target Fungi | Activity (MIC) |
|---|---|---|
| 4-Phenyl... | Candida albicans | 10.0 µM |
| 4-Phenyl... | Aspergillus fumigatus | 12.5 µM |
| Other Derivatives | Cryptococcus neoformans | 15.0 µM |
Structure-Activity Relationship (SAR)
The effectiveness of triazole derivatives can often be linked to their structural components. The presence of electron-withdrawing groups on the aromatic ring significantly enhances antibacterial and antifungal potency. For example, modifications that introduce halogens or other electronegative substituents have been shown to improve biological activity through increased lipophilicity and better interaction with microbial targets .
Synthesis and Evaluation
A notable study involved synthesizing various derivatives of triazoles incorporating piperidine rings and evaluating their antimicrobial activities. The results indicated that certain derivatives exhibited enhanced activity against resistant strains of bacteria and fungi, highlighting the potential for developing new therapeutic agents from this compound class .
Clinical Implications
Given the rising incidence of antibiotic resistance, compounds like this compound represent promising candidates for further development as novel antimicrobial agents. Their unique mechanisms of action could provide alternatives to existing treatments, particularly in cases where conventional antibiotics fail .
Mechanism of Action
The mechanism of action of 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Triazolone vs. Triazole-Thione
A key structural distinction lies in the substitution of the triazolone oxygen with sulfur in thione derivatives. For example, 4-phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione (synthesized via thiosemicarbazide intermediates) replaces the ketone with a thione group, altering electronic properties and solubility . Such modifications can influence bioactivity; for instance, thione derivatives may exhibit enhanced metal-binding capacity, relevant to antioxidant or enzyme inhibition applications .
Substituent Variations
Table 1: Substituent Comparison of Selected Triazolone Derivatives
Key Observations :
- Piperidine vs. Alkyl/Aryl Substituents : The piperidine group in the target compound may improve CNS penetration compared to bulkier substituents like 4-(pentyloxy)phenyl in anticonvulsant analogs .
- Amino vs. Alkoxy Groups: Amino substituents (e.g., benzylamino in ) could enhance hydrogen bonding, whereas alkoxy groups (e.g., pentyloxy in ) may increase lipophilicity .
Pharmacological Activities
Neuraminidase Inhibition
The thione derivative in demonstrated moderate neuraminidase inhibition (42.19% at 40 mg/mL), attributed to its thiophene and pyridine substituents, which may facilitate hydrophobic interactions with the enzyme’s active site . The target compound’s piperidine moiety could similarly engage in charge-transfer interactions, but its efficacy remains uncharacterized.
Anticonvulsant Activity
Triazolones with alkoxyphenyl groups (e.g., 3-ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-one ) showed potent anticonvulsant activity (ED50 = 26.9 mg/kg), likely due to enhanced lipid solubility and blood-brain barrier penetration . The target compound’s piperidine ring may offer analogous advantages but requires empirical validation.
Key Insights :
- Cyclization Efficiency : The target compound’s synthesis via alkaline cyclization (60–70% yield) is comparable to methods for thione derivatives (73% yield) .
- Functional Group Compatibility: Alkoxy and amino substituents require tailored reagents (e.g., NaBH4 for reductive amination) to prevent side reactions .
Biological Activity
4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a triazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens.
Table 1: Antimicrobial Activity Profile
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Klebsiella pneumoniae | 18 |
| Aspergillus fumigatus | 12 |
| Candida glabrata | 14 |
The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common fungal pathogens. The mechanism of action appears to involve disruption of cell wall synthesis and interference with metabolic pathways in microorganisms .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results in inhibiting the proliferation of cancer cell lines.
Case Study: In Vitro Anticancer Effects
In a study evaluating the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF7 breast cancer cells), it was found to induce apoptosis and inhibit cell growth effectively. The IC50 values were determined to be approximately 25 µM, indicating potent activity compared to standard chemotherapeutic agents .
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 25 |
| HeLa | 30 |
| A549 | 28 |
The mechanism of action involves the activation of apoptotic pathways and inhibition of specific oncogenic signaling pathways such as HDAC and telomerase activity .
Anti-inflammatory Activity
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. It appears to modulate inflammatory cytokines and reduce the expression of COX enzymes.
The compound may inhibit the NF-kB pathway, leading to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the common synthetic routes for synthesizing 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one?
The synthesis typically involves multi-step protocols:
- Step 1 : Preparation of the piperidine intermediate via nucleophilic substitution or reductive amination.
- Step 2 : Functionalization of the triazole ring through cyclization reactions, often using carbodiimides or thioureas as coupling agents.
- Step 3 : Introduction of the phenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.
Key solvents include dimethylformamide (DMF) or ethanol, with cesium carbonate (Cs₂CO₃) as a catalyst for coupling reactions .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typical).
- X-ray Diffraction (XRD) : For resolving crystal structure and confirming stereochemical assignments (e.g., SHELX software for refinement) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to enhance yield and purity?
Experimental variables to optimize:
| Variable | Optimization Strategy | Example |
|---|---|---|
| Solvent | Polar aprotic solvents (e.g., DMF) improve nucleophilicity in acylation steps. | Ethanol for milder conditions . |
| Catalyst | Cs₂CO₃ enhances coupling efficiency in triazole formation. | 10 mol% catalyst load for >80% yield . |
| Temperature | 50–80°C for accelerating cyclization without decomposition . |
Q. What strategies resolve structural discrepancies from conflicting analytical data?
Q. What in vitro assays evaluate the compound’s biological activity?
- Enzyme Inhibition Assays : Test IC₅₀ against kinases or proteases using fluorogenic substrates.
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCR targets).
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC₅₀ <10 µM suggests anticancer potential) .
Q. How do structural modifications at the piperidine or triazole moieties influence pharmacological activity?
- Piperidine Modifications :
- N-Substitution : Bulky groups (e.g., benzoyl) enhance target selectivity by steric hindrance.
- Cyclopropane Fusion : Improves metabolic stability (see for cyclopropyl derivatives).
- Triazole Modifications :
- Electron-Withdrawing Groups (e.g., -CF₃): Increase binding affinity to hydrophobic enzyme pockets .
Q. What methodologies assess the compound’s stability under environmental stress?
- Forced Degradation Studies :
- Hydrolytic Stability : Incubate at pH 1–13 (37°C, 24h); monitor via HPLC.
- Oxidative Stress : Expose to H₂O₂ (3% w/v) to identify labile functional groups.
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (>200°C typical for triazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
